Cas no 1817776-39-8 (4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine)

4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boronic ester-functionalized pyrimidine derivative, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its cyclopropyl and methyl substituents enhance steric and electronic stability, while the pinacol boronate group ensures efficient reactivity with aryl halides. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where precise C-C bond formation is required. The dioxaborolane moiety offers improved handling and storage stability compared to boronic acids. Its well-defined structure and consistent purity make it a reliable choice for constructing complex heterocyclic frameworks in medicinal chemistry and materials science applications.
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine structure
1817776-39-8 structure
Product Name:4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
CAS No:1817776-39-8
MF:C14H21BN2O2
MW:260.139743566513
MDL:MFCD29049840
CID:4708369
Update Time:2025-10-28

4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
    • MDL: MFCD29049840
    • Inchi: 1S/C14H21BN2O2/c1-9-11(12(10-6-7-10)17-8-16-9)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7H2,1-5H3
    • InChI Key: RLEXETKOIHCWFV-UHFFFAOYSA-N
    • SMILES: O1B(C2=C(C)N=CN=C2C2CC2)OC(C)(C)C1(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 341
  • Topological Polar Surface Area: 44.2

4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
153641-1g
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, 95%
1817776-39-8 95%
1g
$4440.00 2023-09-06
Matrix Scientific
153641-5g
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, 95%
1817776-39-8 95%
5g
$7216.00 2023-09-06
TRC
C127620-25mg
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
1817776-39-8
25mg
$ 225.00 2022-06-06
TRC
C127620-50mg
4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
1817776-39-8
50mg
$ 375.00 2022-06-06

4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Related Literature

Additional information on 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Recent Advances in the Study of 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1817776-39-8)

The compound 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1817776-39-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic ester-containing pyrimidine derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.

One of the most notable applications of this compound is its role in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a critical target in the treatment of B-cell malignancies and autoimmune diseases. Researchers have demonstrated that 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine serves as a versatile building block for the construction of novel BTK inhibitors with improved pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the development of a next-generation BTK inhibitor with enhanced selectivity and reduced off-target effects.

In addition to its applications in kinase inhibitor development, this compound has also been investigated for its potential in boron neutron capture therapy (BNCT). The boronic ester moiety in the molecule can be utilized to deliver boron-10 to tumor cells, enabling targeted radiation therapy. Preliminary in vitro studies have shown promising results, with the compound demonstrating efficient cellular uptake and retention in cancer cells. Further research is underway to optimize its biodistribution and therapeutic efficacy.

The synthetic routes to 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine have also been refined in recent years. A 2022 publication in Organic Process Research & Development detailed a scalable and cost-effective synthesis protocol, which has facilitated its broader adoption in both academic and industrial settings. The improved synthetic methods have significantly reduced the production costs and increased the availability of this valuable intermediate.

Looking ahead, the versatility and utility of 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are expected to drive further innovations in drug discovery and development. Ongoing research is exploring its potential in other therapeutic areas, including infectious diseases and neurodegenerative disorders. As the field continues to evolve, this compound is likely to remain a focal point of chemical biology and medicinal chemistry research.

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